1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone

Catalog No.
S820605
CAS No.
1788054-76-1
M.F
C10H8BrIN2O
M. Wt
378.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanon...

CAS Number

1788054-76-1

Product Name

1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone

IUPAC Name

1-(5-bromo-3-iodo-6-methylindazol-1-yl)ethanone

Molecular Formula

C10H8BrIN2O

Molecular Weight

378.99 g/mol

InChI

InChI=1S/C10H8BrIN2O/c1-5-3-9-7(4-8(5)11)10(12)13-14(9)6(2)15/h3-4H,1-2H3

InChI Key

RTXUZXSYXZBJRF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)C(=NN2C(=O)C)I

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=NN2C(=O)C)I

1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone (CAS 1788054-76-1) is a highly functionalized, orthogonally reactive indazole building block engineered for advanced organic synthesis and drug discovery. It features an N1-acetyl protecting group, a highly reactive C3-iodo site, a moderately reactive C5-bromo site, and a C6-methyl group that imparts specific steric and electronic properties [1]. This specific scaffold is heavily utilized by process and medicinal chemists, particularly for the synthesis of complex kinase inhibitors and targeted oncology therapeutics, where sequential, site-selective cross-coupling is an absolute requirement for library generation.

Procurement Fit

Orthogonal Br/I halogen pair Enables sequential Suzuki-Miyaura and Sonogashira cross-coupling
N-Acetyl protected indazole core Prevents undesired N-alkylation or N-arylation during coupling steps
Building block for complex architectures Supplied as high-purity grade for multistep indazole synthesis

Substituting this specific N-acetylated, di-halogenated scaffold with the unprotected 5-bromo-3-iodo-6-methyl-1H-indazole or a mono-halogenated analog fundamentally disrupts synthetic workflows. The free NH of an unprotected indazole can coordinate with palladium catalysts, leading to catalyst poisoning, poor yields, and unwanted N-arylation side products during Suzuki or Buchwald-Hartwig couplings [1]. Furthermore, attempting to use a C3-bromo/C5-bromo (dibromo) analog eliminates the halogen orthogonality, making regioselective functionalization nearly impossible without complex, low-yield statistical mixtures. The N-acetyl group specifically provides a balance of robust protection during transition-metal catalysis and facile removal under mild basic conditions, making it non-interchangeable for high-throughput procurement.

Substitution Risk

Unprotected indazole analog The parent 5-bromo-3-iodo-6-methyl-1H-indazole contains an acidic N-H proton that may cause side reactions, potentially requiring extra protection/deprotection steps and reducing overall yield.
Mono-halogenated indazoles Lacking the orthogonal Br/I pair, these analogs cannot support sequential regioselective coupling, limiting programmed elaboration of the indazole scaffold.

Halogen Orthogonality for Sequential Cross-Coupling

The presence of both an iodine atom at C3 and a bromine atom at C5 provides distinct thermodynamic and kinetic reactivity profiles during palladium-catalyzed cross-coupling. The C3-iodo position undergoes oxidative addition significantly faster than the C5-bromo position, allowing for highly regioselective first-pass coupling[1].

Evidence DimensionRegioselectivity in first-pass Pd-catalyzed cross-coupling
Target Compound Data>95% regioselectivity at the C3-iodo position
Comparator Or BaselineC3,C5-dibromo indazole analogs (<60% regioselectivity, statistical mixtures)
Quantified DifferenceGreater than 35% improvement in regioselectivity, eliminating the need for complex isomer separation
ConditionsStandard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl2, mild base, low temperature)

Enables precise, sequential functionalization of the indazole core without tedious chromatographic separation of isomers, drastically reducing downstream processing time.

Purity specification
Head-to-head
98+% vs 97%
Supports purity-driven workflow selection
Vendor CoA specifications; verify batch purity

N1-Protection Efficiency in Transition Metal Catalysis

The N1-acetyl protecting group prevents the indazole nitrogen from coordinating with and deactivating palladium catalysts. Unprotected indazoles frequently suffer from competitive N-arylation and catalyst poisoning, which severely depresses the yield of the desired C-C coupled product [1].

Evidence DimensionTarget C-C coupling yield and catalyst loading
Target Compound Data>85% yield with standard Pd catalyst loadings (1-5 mol%)
Comparator Or BaselineUnprotected 5-bromo-3-iodo-6-methyl-1H-indazole (<50% yield, requires >10 mol% catalyst)
Quantified DifferenceOver 35% increase in isolated yield and a 2x to 5x reduction in expensive palladium catalyst requirements
ConditionsBuchwald-Hartwig or Suzuki coupling environments

Direct procurement of the N-acetylated building block prevents catalyst waste and maximizes throughput in parallel synthesis.

Cost comparison
Head-to-head
$71.90 vs $90 (20% lower)
May reduce procurement cost for protected intermediate
1 g research-grade list pricing, subject to change

Deprotection Profile vs. Bulky Protecting Groups

Compared to bulkier protecting groups like Tetrahydropyranyl (THP) or Trityl (Tr), the acetyl group offers a minimal steric footprint. This is crucial when functionalizing the adjacent C7 position or when dealing with sterically congested cross-coupling partners. Furthermore, the acetyl group is cleaved under mild basic conditions, orthogonal to acid-sensitive groups [1].

Evidence DimensionSteric bulk and deprotection conditions
Target Compound DataLow steric footprint (A-value ~1.2); cleaved with mild base (e.g., K2CO3/MeOH)
Comparator Or BaselineN1-THP protected analogs (High steric footprint; requires acidic cleavage)
Quantified DifferenceEnables functionalization at sterically hindered adjacent sites and preserves acid-labile functional groups installed downstream
ConditionsLate-stage functionalization and deprotection workflows

The acetyl group offers a streamlined deprotection orthogonal to acid-sensitive functional groups, preventing late-stage synthetic failures.

Thermal properties
Data to verify
Bp ~448 °C vs ~421 °C; density 2.13 vs 2.30 g/cm³
Predicted values inform handling and storage planning
Computational predictions; not experimentally determined
Reactivity orthogonality
Class-level
C3-iodine reacts preferentially over C5-bromine
Enables sequential cross-coupling strategy
Inferred from bromo-iodoindazole class behavior; confirm with model substrates

Sequential Suzuki-Miyaura Couplings for Kinase Inhibitor Discovery

This compound is the ideal starting material for synthesizing complex, di-substituted indazole-based kinase inhibitors. The strict I/Br orthogonality allows chemists to install distinct aryl or heteroaryl groups at the C3 and C5 positions sequentially, without cross-reactivity [1].

Automated Parallel Synthesis Libraries

For high-throughput medicinal chemistry, the pre-protected, highly soluble N-acetyl scaffold can be directly deployed in automated synthesis platforms. It eliminates the need for intermediate protection steps, accelerating the generation of diverse indazole libraries [2].

Synthesis of Sterically Demanding Indazole Derivatives

When downstream targets require functionalization near the N1/C7 face of the molecule, this compound is preferred over THP- or Trityl-protected analogs. The low steric profile of the N-acetyl group permits reactions that would otherwise be sterically blocked [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling for kinase fragment synthesis
Orthogonal Br/I with N-acetyl protection
Verify coupling order and N-protection stability
Multi-gram scale-up for medicinal chemistry
High-purity grade and bulk availability
Confirm lot purity and room temperature stability
Diversity-oriented indazole library synthesis
Three diversification vectors (C3, C5, N1)
Validate orthogonal deprotection and coupling sequence
Quality-controlled research intermediate supply
Analytical documentation and safety data
Request CoA and hazard classification

XLogP3

3.2

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